Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate is a complex organic compound that features a unique structure combining a thiophene ring, an isoquinoline moiety, and a dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, which can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . The isoquinoline moiety is then introduced through cyclization reactions involving appropriate precursors. Finally, the dimethoxybenzoate ester is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
Scientific Research Applications
Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 2-[1-amino-5-(thiophen-2-YL)-6H,7H,8H,9H-thieno[2,3-C]isoquinoline-2-amido]-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Isoquinoline derivatives: These compounds share the isoquinoline moiety and are known for their diverse pharmacological properties.
Dimethoxybenzoate esters: These compounds share the ester functional group and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its combination of these three distinct structural features, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C26H25N3O5S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
methyl 2-[(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C26H25N3O5S2/c1-32-17-11-15(26(31)34-3)16(12-18(17)33-2)28-24(30)23-21(27)20-13-7-4-5-8-14(13)22(29-25(20)36-23)19-9-6-10-35-19/h6,9-12H,4-5,7-8,27H2,1-3H3,(H,28,30) |
InChI Key |
NIQPSGLNEQTSEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(C3=C(S2)N=C(C4=C3CCCC4)C5=CC=CS5)N)OC |
Origin of Product |
United States |
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